Quinoxaline-2-carbonyl chloride

Catalog No.
S714841
CAS No.
54745-92-5
M.F
C9H5ClN2O
M. Wt
192.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoxaline-2-carbonyl chloride

CAS Number

54745-92-5

Product Name

Quinoxaline-2-carbonyl chloride

IUPAC Name

quinoxaline-2-carbonyl chloride

Molecular Formula

C9H5ClN2O

Molecular Weight

192.6 g/mol

InChI

InChI=1S/C9H5ClN2O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H

InChI Key

SOPDQKNXOCUBSR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)Cl

Potential Anti-Cancer Agent

QNC has been investigated for its potential to inhibit the growth of various cancer cell lines. Studies have shown that QNC exhibits cytotoxic activity against human prostate, breast, and lung cancer cells in vitro []. The mechanism of action is still under investigation, but it is believed to involve the disruption of DNA replication and cell cycle progression [].

Exploration in Medicinal Chemistry

Due to its reactive nature, QNC serves as a useful building block for the synthesis of more complex molecules with potential therapeutic applications. Researchers have explored its use in the development of new anti-cancer drugs, anti-inflammatory agents, and anti-microbial compounds [].

Quinoxaline-2-carbonyl chloride is an organic compound with the molecular formula C9H5ClN2OC_9H_5ClN_2O and a molecular weight of approximately 192.61 g/mol. It is characterized by the presence of a quinoxaline ring, which is a bicyclic structure composed of two fused aromatic rings containing nitrogen atoms. This compound features a carbonyl chloride functional group at the 2-position of the quinoxaline, making it a valuable intermediate in organic synthesis and medicinal chemistry. The melting point of quinoxaline-2-carbonyl chloride is reported to be between 113 °C and 115 °C, and it is typically stored under refrigeration due to its reactivity .

Quinoxaline-2-carbonyl chloride is likely to possess several hazards:

  • Corrosivity: The presence of the acyl chloride group makes it a corrosive agent, potentially causing irritation or burns upon contact with skin or eyes.
  • Lacrimation: Exposure to the vapors can irritate the respiratory tract and cause tearing.
  • Reactivity: It can react violently with water or moisture, releasing hydrochloric acid gas, which is toxic and corrosive.

Due to the lack of extensive research on this specific compound, it is crucial to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood when working with quinoxaline-2-carbonyl chloride.

Please note

The information provided is based on available scientific research on the structure and functional groups of quinoxaline-2-carbonyl chloride. Specific details on its mechanism of action in biological systems are not available due to the limited research focus on this compound itself.

Cited Sources:

  • Sigma-Aldrich:
  • Pubchem: )
Due to its electrophilic nature. It can undergo nucleophilic substitution reactions where nucleophiles attack the carbonyl carbon, leading to the formation of amides or esters. For instance, when reacted with amines, it can yield corresponding quinoxaline-2-carboxamides. Additionally, it can react with alcohols to form quinoxaline-2-carboxylates, which are important in synthesizing various derivatives .

Research indicates that quinoxaline derivatives exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Quinoxaline-2-carbonyl chloride itself has been explored as a precursor for synthesizing compounds that inhibit specific enzymes related to cancer progression. For example, derivatives have shown promising results in inhibiting the human proviral integration site for Moloney murine leukemia virus . Furthermore, some studies suggest that modifications to the quinoxaline structure can enhance its biological activity by improving membrane permeability and metabolic stability .

Several methods exist for synthesizing quinoxaline-2-carbonyl chloride:

  • From Quinoxaline: This method involves the chlorination of quinoxaline using thionyl chloride or phosphorus oxychloride, resulting in the formation of quinoxaline-2-carbonyl chloride.
  • Via Carbonylation: Quinoxaline can also be carbonylated using carbon monoxide in the presence of a suitable catalyst to introduce the carbonyl group at the desired position.
  • Using Acid Chlorides: Another approach includes reacting 2-aminoquinoxaline with phosgene or other acid chlorides to directly introduce the carbonyl chloride functional group .

Quinoxaline-2-carbonyl chloride serves as an important building block in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It is used to create various bioactive compounds, particularly those targeting cancer and infectious diseases.
  • Fluorescent Dyes: The compound can be utilized in developing fluorescent materials due to its ability to form derivatives that exhibit luminescence.
  • Agricultural Chemicals: It may also find applications in synthesizing agrochemicals that require specific nitrogen-containing heterocycles .

Studies on quinoxaline-2-carbonyl chloride's interactions focus on its reactivity with biological macromolecules such as proteins and nucleic acids. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of protein function. Research has shown that certain derivatives can selectively inhibit specific enzymes involved in disease pathways, highlighting their potential therapeutic applications .

Quinoxaline-2-carbonyl chloride shares structural similarities with several other compounds within the quinoxaline family and related heterocycles. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
QuinoxalineBicyclic heterocycleBasic structure without functional groups
Quinoxaline-2-carboxylic acidCarboxylic acidContains a carboxylic acid group instead of chloride
2-AminoquinoxalineAmino-substitutedContains an amino group which enhances reactivity
Quinoxaline-3-carbonyl chlorideIsomeric variantDifferent position for carbonyl group

Quinoxaline-2-carbonyl chloride is unique due to its carbonyl chloride functionality at the 2-position, which makes it particularly reactive compared to other derivatives like quinoxaline itself or its carboxylic acid counterpart. This reactivity allows for diverse synthetic pathways and applications not available with less reactive analogs .

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

54745-92-5

Wikipedia

Quinoxaline-2-carbonyl chloride

Dates

Modify: 2023-08-15

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